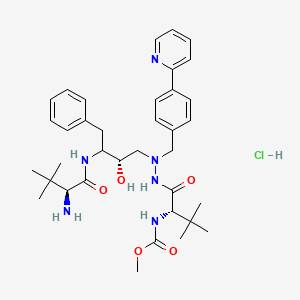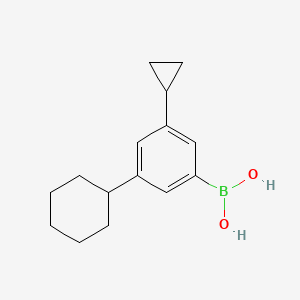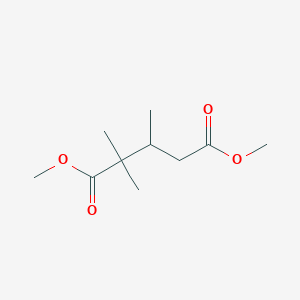
Dimethyl 2,2,3-trimethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C₁₀H₁₈O₄. It is also known by its systematic name, pentanedioic acid, 2,2,3-trimethyl-, dimethyl ester. This compound is a diester derivative of glutaric acid and is characterized by its branched structure, which includes three methyl groups attached to the pentanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylpentanedioate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 2,2,3-trimethylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Additionally, purification steps like distillation and crystallization are employed to obtain the final compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,3-trimethylglutaric acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2,3-trimethylglutaric acid and methanol.
Reduction: 2,2,3-trimethylpentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways involving esterases.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of dimethyl 2,2,3-trimethylpentanedioate primarily involves its hydrolysis to release 2,2,3-trimethylglutaric acid and methanol. The ester bonds are cleaved by esterases, enzymes that catalyze the hydrolysis of ester compounds. The resulting acid can then participate in various metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl glutarate: A diester of glutaric acid without the additional methyl groups.
Dimethyl succinate: A diester of succinic acid, which has a shorter carbon chain.
Dimethyl adipate: A diester of adipic acid, which has a longer carbon chain.
Uniqueness
Dimethyl 2,2,3-trimethylpentanedioate is unique due to the presence of three methyl groups on the pentanedioate backbone. These methyl groups confer distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
101803-94-5 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
dimethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(6-8(11)13-4)10(2,3)9(12)14-5/h7H,6H2,1-5H3 |
Clé InChI |
JKDRLLNFMYFMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)C(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


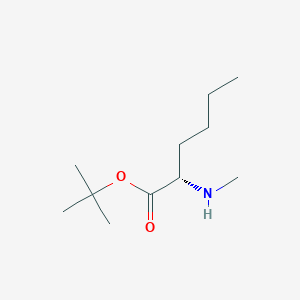
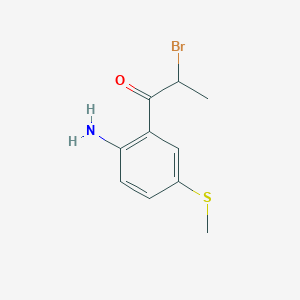
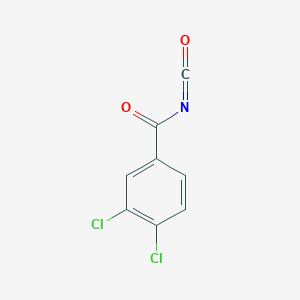
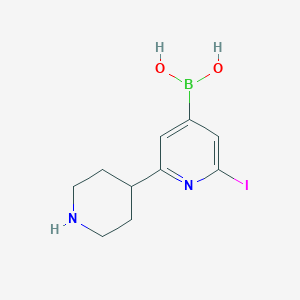
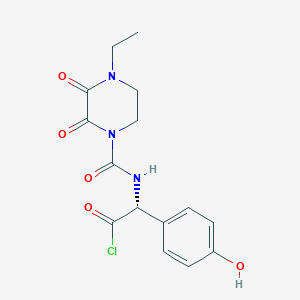

![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
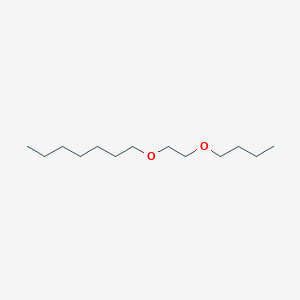
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
